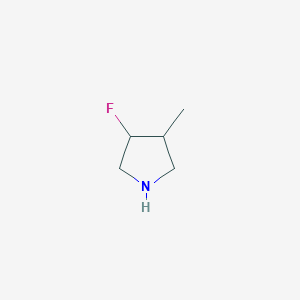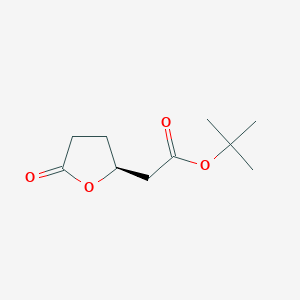
tert-Butyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate typically involves the esterification of (S)-2-(5-oxotetrahydrofuran-2-yl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
(S)-2-(5-oxotetrahydrofuran-2-yl)acetic acid+tert-butyl alcoholacid catalysttert-Butyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate+water
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield (S)-2-(5-oxotetrahydrofuran-2-yl)acetic acid and tert-butyl alcohol.
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: (S)-2-(5-oxotetrahydrofuran-2-yl)acetic acid and tert-butyl alcohol.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of prodrugs and drug delivery systems.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate depends on its specific application. In medicinal chemistry, for example, the compound may act as a prodrug, where it undergoes enzymatic hydrolysis to release the active drug. The molecular targets and pathways involved can vary, but typically include interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
tert-Butyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate can be compared with other similar compounds, such as:
tert-Butyl (S)-2-(5-hydroxytetrahydrofuran-2-yl)acetate: This compound has a hydroxyl group instead of a carbonyl group in the tetrahydrofuran ring, which affects its reactivity and applications.
tert-Butyl (S)-2-(tetrahydrofuran-2-yl)acetate: Lacks the carbonyl group, resulting in different chemical properties and uses.
tert-Butyl (S)-2-(5-oxotetrahydropyran-2-yl)acetate: Contains a six-membered ring instead of a five-membered ring, leading to variations in stability and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
tert-butyl 2-[(2S)-5-oxooxolan-2-yl]acetate |
InChI |
InChI=1S/C10H16O4/c1-10(2,3)14-9(12)6-7-4-5-8(11)13-7/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
YSGXQYWIVUOWGD-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H]1CCC(=O)O1 |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B12985253.png)
![(4aS,7aR)-1-tert-butyl 4a-ethyl 6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B12985265.png)
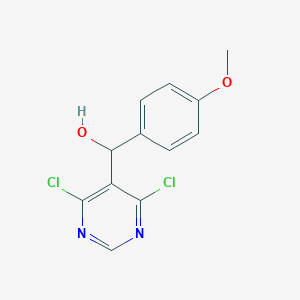
![Ethyl 6-formyl-2,4-dimethyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12985276.png)
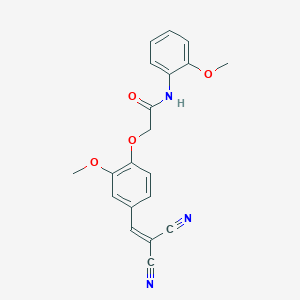
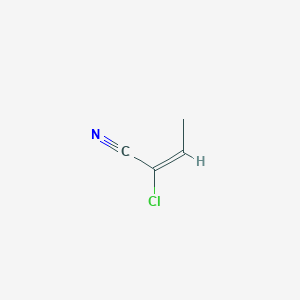
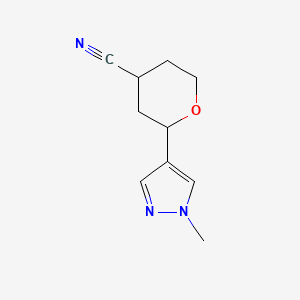

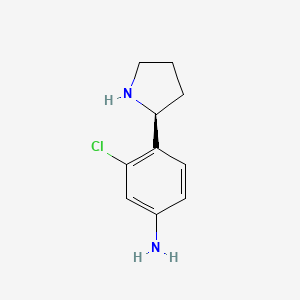
![5-Bromo-2,3-dimethyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12985309.png)
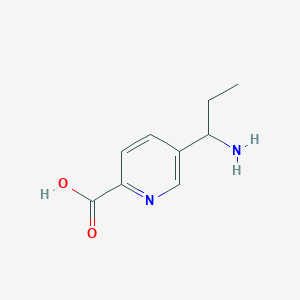
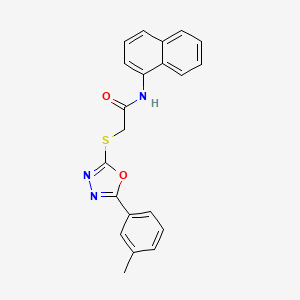
![7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12985321.png)
